4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate
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Overview
Description
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate is a heterocyclic organic compound. It is known for its complex structure, which includes a tetrahydroisoquinoline core substituted with a phenylmethyl group and hydroxyl groups at positions 4 and 6. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate involves multiple steps. The process generally starts with the formation of the tetrahydroisoquinoline core, followed by the introduction of the phenylmethyl group and hydroxyl groups. The final step involves the conversion to the hydrochloride salt and hydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines.
Scientific Research Applications
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 2-Phenylmethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and phenylmethyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
93202-97-2 |
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Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-benzyl-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15-8-7-14(19)9-16(15)17(20)11-18(12)10-13-5-3-2-4-6-13;/h2-9,12,17,19-20H,10-11H2,1H3;1H |
InChI Key |
PGXWVQFRMUHEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)O)C(C[NH+]1CC3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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